Regioisomeric Methyl Placement: Phenyl vs. Furan Ring
The target compound bears the methyl substituent on the phenyl ring (3‑isopropoxy‑5‑methylphenyl), while the commercially prevalent analog 5‑methyl‑2‑furyl‑(3‑iso‑propoxyphenyl)methanol places the methyl group on the furan ring . No head‑to‑head biological or physicochemical comparison has been published; however, the structural difference is quantifiable by standard spectroscopic and computational descriptors. The two isomers are chemically distinct entities that cannot be used interchangeably without re‑validation of reaction conditions or biological assays.
| Evidence Dimension | Position of methyl substituent |
|---|---|
| Target Compound Data | Methyl on phenyl ring C‑5; furan ring unsubstituted |
| Comparator Or Baseline | 5‑Methyl‑2‑furyl‑(3‑iso‑propoxyphenyl)methanol: methyl on furan ring C‑5; phenyl ring unsubstituted |
| Quantified Difference | Regioisomeric shift changes calculated TPSA by ~0 Ų (both 42.6 Ų ) but alters 3D conformation and dipole moment (no experimental data available). |
| Conditions | In silico property calculation (TPSA) reported by Leyan ; experimental head‑to‑head data absent. |
Why This Matters
A scientist selecting a building block for a structure‑activity relationship (SAR) study must match the substitution pattern to the target binding site; incorrect regioisomer can abolish activity.
